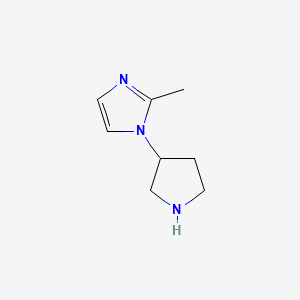![molecular formula C13H20OS B14495599 4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol CAS No. 64096-99-7](/img/structure/B14495599.png)
4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol is an organic compound with a phenolic structure It is characterized by the presence of a tert-butyl group and a propan-2-ylsulfanyl group attached to the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol can be synthesized through several methods. One common approach involves the alkylation of phenol with isobutene in the presence of an acid catalyst . This reaction typically yields 4-tert-butylphenol as a major product. Further functionalization can be achieved by introducing the propan-2-ylsulfanyl group through a thiolation reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation and thiolation processes. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include quinones, alcohols, and halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It is used in the production of epoxy resins, curing agents, and polycarbonate resins.
Wirkmechanismus
The mechanism of action of 4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing biological pathways. The propan-2-ylsulfanyl group may also contribute to its overall reactivity and interaction with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylphenol: Shares the tert-butyl group but lacks the propan-2-ylsulfanyl group.
2-tert-Butyl-4-(2-phenylpropan-2-yl)phenol: Contains a phenylpropan-2-yl group instead of the propan-2-ylsulfanyl group.
4-tert-Butyl-2-chlorophenol: Has a chlorine atom instead of the propan-2-ylsulfanyl group.
Eigenschaften
CAS-Nummer |
64096-99-7 |
|---|---|
Molekularformel |
C13H20OS |
Molekulargewicht |
224.36 g/mol |
IUPAC-Name |
4-tert-butyl-2-propan-2-ylsulfanylphenol |
InChI |
InChI=1S/C13H20OS/c1-9(2)15-12-8-10(13(3,4)5)6-7-11(12)14/h6-9,14H,1-5H3 |
InChI-Schlüssel |
XLNCMMSZZRXGBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SC1=C(C=CC(=C1)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


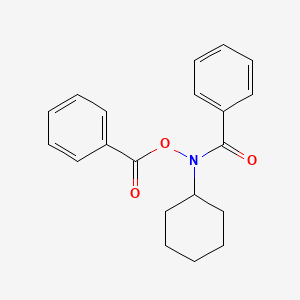
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine](/img/structure/B14495523.png)
![3-[Methyl(trimethylsilyl)amino]propanenitrile](/img/structure/B14495527.png)
![Phosphoric acid, bis(2-chloroethyl) (1-oxido-2,6,7-trioxa-1-phosphabicyclo[2.2.2]oct-4-yl)methyl ester](/img/structure/B14495530.png)
![3-[(2,2,4,4-Tetramethylpentan-3-yl)sulfanyl]propanal](/img/structure/B14495535.png)
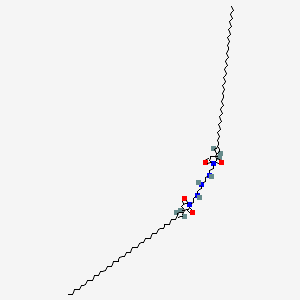
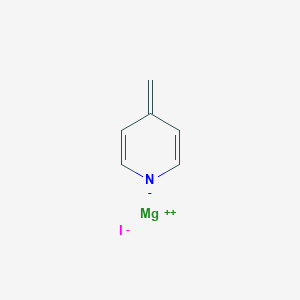
![[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid](/img/structure/B14495561.png)
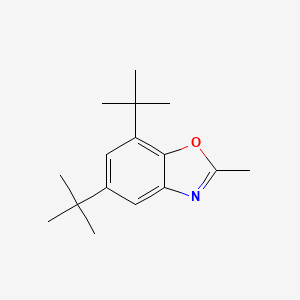
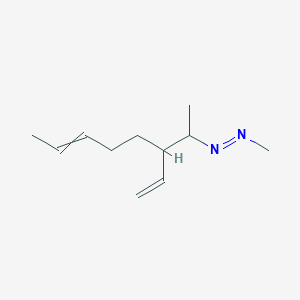
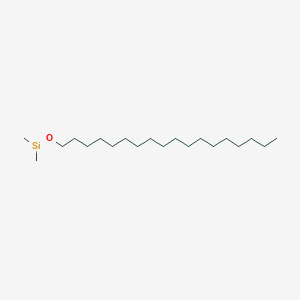
![Diethyl 7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl phosphate](/img/structure/B14495575.png)
